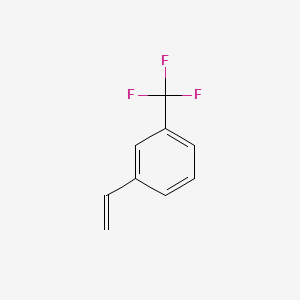

3-(Trifluoromethyl)styrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHOUOIHKWELMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334518 | |

| Record name | 3-(Trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-24-4 | |

| Record name | 3-(Trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)styrene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)styrene, a fluorinated aromatic compound, has garnered significant attention in the fields of polymer science, materials science, and as a versatile intermediate in organic synthesis. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, imparts unique electronic properties to the styrene backbone. This modification significantly influences its reactivity, thermal stability, and the characteristics of polymers derived from it, making it a valuable building block for the development of advanced materials and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound.

Chemical Structure and Identification

The chemical structure of this compound consists of a styrene molecule substituted with a trifluoromethyl group at the meta position of the phenyl ring.

graph "Chemical_Structure_of_3_Trifluoromethyl_styrene" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C_vinyl1 [label="C"];

C_vinyl2 [label="CH₂"];

C_tfm [label="C"];

F1 [label="F"];

F2 [label="F"];

F3 [label="F"];

H2 [label="H"];

H4 [label="H"];

H5 [label="H"];

H6 [label="H"];

H_vinyl1 [label="H"];

// Positioning nodes

C1 [pos="0,1.5!"];

C2 [pos="-1.3,0.75!"];

C3 [pos="-1.3,-0.75!"];

C4 [pos="0,-1.5!"];

C5 [pos="1.3,-0.75!"];

C6 [pos="1.3,0.75!"];

C_vinyl1 [pos="2.6,1.5!"];

C_vinyl2 [pos="3.9,1.5!"];

C_tfm [pos="-2.6,-1.5!"];

F1 [pos="-3.4,-0.5!"];

F2 [pos="-3.4,-2.5!"];

F3 [pos="-2.0,-2.5!"];

H2 [pos="-2.1,1.25!"];

H4 [pos="-0.5,-2.25!"];

H5 [pos="2.1,-1.25!"];

H6 [pos="2.1,1.25!"];

H_vinyl1 [pos="2.6,2.25!"];

// Benzene ring bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Vinyl group bonds

C1 -- C_vinyl1;

C_vinyl1 -- C_vinyl2 [style=double];

// Trifluoromethyl group bonds

C3 -- C_tfm;

C_tfm -- F1;

C_tfm -- F2;

C_tfm -- F3;

// Hydrogen bonds

C2 -- H2;

C4 -- H4;

C5 -- H5;

C6 -- H6;

C_vinyl1 -- H_vinyl1;

}

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (1.1 eq) are placed. A solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Acetaldehyde: The Grignard solution is cooled to 0 °C, and a solution of acetaldehyde (1.1 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Dehydration: The crude 1-(3-(trifluoromethyl)phenyl)ethanol is dehydrated using a suitable agent such as phosphorus pentoxide or by heating with a catalytic amount of acid to yield this compound.

-

Purification: The final product is purified by vacuum distillation.

Wittig Reaction

The Wittig reaction provides a reliable method for converting 3-(trifluoromethyl)benzaldehyde into this compound.

3-(Trifluoromethyl)styrene CAS number 402-24-4

An In-depth Technical Guide to 3-(Trifluoromethyl)styrene (CAS 402-24-4)

Introduction

This compound, with CAS number 402-24-4, is a fluorinated organic compound that serves as a crucial building block in modern organic synthesis and material science.[1] Its structure, featuring a vinyl group attached to a benzene ring substituted with a trifluoromethyl (CF₃) group, imparts unique chemical properties. The trifluoromethyl group is a key pharmacophore in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid characterized by its hydrophobicity and solubility in common organic solvents.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences its reactivity.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 402-24-4 | [1][4][5] |

| Molecular Formula | C₉H₇F₃ | [1][4][6] |

| Molecular Weight | 172.15 g/mol | [1][4][7] |

| IUPAC Name | 1-ethenyl-3-(trifluoromethyl)benzene | [1][6] |

| Synonyms | 3-Vinylbenzotrifluoride, m-Trifluoromethylstyrene | [7][8][9] |

| SMILES | C=CC1=CC(=CC=C1)C(F)(F)F | [1] |

| InChI Key | ARHOUOIHKWELMD-UHFFFAOYSA-N |[1][6] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Clear, colorless liquid | [6][10] |

| Boiling Point | ~65 °C at 40 mmHg | [1][4][5] |

| Density | 1.161 g/mL at 25 °C | [4][5][9] |

| Refractive Index (n²⁰/D) | 1.465 | [4][5][9] |

| Flash Point | 42 °C | [8][11] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, MS data are available | [7][12] |

| Stabilizer | Often contains ~100 ppm 4-tert-Butylcatechol |[6][9] |

Synthesis of this compound

The synthesis of this compound can be accomplished through several established organic chemistry reactions. The Wittig reaction is a classic and reliable method.

Synthesis Workflow: Wittig Reaction

The Wittig reaction provides a robust method for synthesizing alkenes from aldehydes or ketones.[13][14] In this case, 3-(trifluoromethyl)benzaldehyde is reacted with a phosphonium ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Caption: Wittig reaction workflow for synthesizing this compound.

Key Reactions and Applications

Due to its vinyl group and the electron-withdrawing CF₃ group, this compound is a versatile monomer and synthetic intermediate.[1]

Polymer Chemistry

The compound is used as a monomer to synthesize fluorinated polymers.[15] These polymers often exhibit enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for applications such as flame retardants and materials for optical films and lenses.[1][9]

Organic Synthesis and Drug Development

In organic synthesis, this compound is a valuable intermediate for creating more complex fluorinated molecules.[1] It readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing carbon-carbon bonds.[16][17]

-

Heck Reaction: Couples the styrene with organohalides to form substituted alkenes.[16][17]

-

Suzuki-Miyaura Coupling: Reacts the styrene (as a halide or triflate derivative) with boronic acids.[18][19]

-

Hydrotrifluoromethylation: A photoredox-catalyzed reaction can add a trifluoromethyl group across the double bond.[20][21]

Reaction Pathway: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in pharmaceutical manufacturing.[22] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis and subsequent reaction of this compound.

Protocol 1: Synthesis via Wittig Reaction

This protocol outlines the synthesis of this compound from 3-(trifluoromethyl)benzaldehyde.[13][23]

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

3-(Trifluoromethyl)benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

-

Add n-BuLi (1.05 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphonium ylide. Stir at 0 °C for 1 hour.

-

Aldehyde Addition: Add a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate gradient) to yield pure this compound. The primary byproduct, triphenylphosphine oxide, can be challenging to remove and may require careful chromatography or alternative precipitation methods.[24]

Protocol 2: Heck Cross-Coupling Reaction

This protocol describes a typical Heck reaction using this compound as a substrate.[16][17]

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., Iodobenzene, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

Triphenylphosphine (PPh₃, 4-10 mol%)

-

Triethylamine (Et₃N, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂, PPh₃, and the aryl halide under an argon atmosphere.

-

Solvent and Reagents: Add anhydrous DMF, followed by this compound and triethylamine via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired cross-coupled product.

Safety and Handling

This compound is a flammable liquid and an irritant.[25][26] Proper safety precautions are mandatory.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Reference |

|---|---|---|---|

| Flame | H226 | Flammable liquid and vapor | [7][25] |

| Exclamation Mark | H315 | Causes skin irritation | [7][25] |

| Exclamation Mark | H319 | Causes serious eye irritation | [7][25] |

| Exclamation Mark | H335 | May cause respiratory irritation |[7][25] |

Handling and Storage:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[25] Keep away from heat, sparks, open flames, and other ignition sources.[26] Use explosion-proof electrical and lighting equipment.[25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[26] The compound is often stabilized with an inhibitor like 4-tert-butylcatechol to prevent polymerization.[6][9]

Conclusion

This compound is a highly valuable compound in chemical research and development. Its unique combination of a reactive vinyl group and a metabolically robust trifluoromethyl substituent makes it an important monomer for advanced polymers and a versatile intermediate for synthesizing complex organic molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its effective and safe utilization in the laboratory and industry.

References

- 1. Buy this compound | 402-24-4 [smolecule.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 402-24-4 [m.chemicalbook.com]

- 5. This compound | 402-24-4 [chemicalbook.com]

- 6. 388010010 [thermofisher.com]

- 7. This compound | C9H7F3 | CID 520986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 402-24-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound = 98 , 4-tert-butylcatechol inhibitor 402-24-4 [sigmaaldrich.com]

- 10. chemcd.com [chemcd.com]

- 11. This compound | 402-24-4 [chemnet.com]

- 12. This compound(402-24-4) 1H NMR [m.chemicalbook.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. This compound | 402-24-4 | TCI EUROPE N.V. [tcichemicals.com]

- 16. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. sioc.ac.cn [sioc.ac.cn]

- 21. Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes [organic-chemistry.org]

- 22. youtube.com [youtube.com]

- 23. www1.udel.edu [www1.udel.edu]

- 24. benchchem.com [benchchem.com]

- 25. fishersci.ie [fishersci.ie]

- 26. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)styrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)styrene is a fluorinated organic compound that serves as a versatile building block in the synthesis of polymers and fine chemicals. The presence of the trifluoromethyl group significantly influences the electronic properties and reactivity of the styrene moiety, making it a compound of interest in materials science and pharmaceutical development. A thorough understanding of its physical properties is paramount for its effective application in research and manufacturing. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established data and general experimental methodologies for their determination.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various chemical processes. These properties have been determined by various analytical techniques and are summarized below.

Data Presentation

A compilation of the essential physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₇F₃ |

| Molecular Weight | 172.15 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 65 °C at 40 mmHg |

| Density | 1.161 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.465 - 1.47 |

| Flash Point | 42 °C (108 °F) |

| Physical State (at 20°C) | Liquid |

| Purity (by GC) | >97.0% |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of liquid organic compounds such as this compound. These methods represent standard laboratory practices.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination involves the use of a capillary tube.

Materials:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then clamped and immersed in a Thiele tube or an oil bath.

-

The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Sample of this compound

-

Distilled water

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The pycnometer is then emptied, cleaned, and filled with distilled water (a liquid of known density).

-

The pycnometer filled with distilled water is weighed.

-

All weighings and measurements should be performed at a constant temperature, typically maintained by a water bath.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of this compound

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Soft tissue paper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of the liquid sample are placed on the surface of the prism using a dropper.

-

The prism is closed, and the instrument's light source is switched on.

-

The refractometer is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent. A constant temperature is typically maintained by circulating water from a water bath through the refractometer.

Workflow Visualization

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a compound like this compound.

Caption: Workflow for the characterization of this compound.

A Comprehensive Technical Guide to 3-(Trifluoromethyl)styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Trifluoromethyl)styrene, a key fluorinated building block in modern organic synthesis and drug discovery. This document outlines its fundamental chemical properties, a detailed experimental protocol for its synthesis via the Wittig reaction, and its significant applications in medicinal chemistry.

Core Chemical Properties

This compound, also known as 1-ethenyl-3-(trifluoromethyl)benzene, is an organic compound featuring a styrene backbone substituted with a trifluoromethyl group at the meta position.[1][2] This substitution profoundly influences the molecule's electronic properties and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the metabolic stability and lipophilicity of molecules, making it a valuable moiety in the design of pharmaceutical agents.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃ | [1][2] |

| Molecular Weight | 172.15 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~65 °C at 40 mmHg | [1] |

| CAS Number | 402-24-4 | [1] |

Synthesis via Wittig Reaction: An Experimental Protocol

The Wittig reaction is a versatile and widely employed method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] In the context of this compound synthesis, this reaction provides an efficient route starting from 3-(trifluoromethyl)benzaldehyde.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Detailed Methodology

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

3-(Trifluoromethyl)benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a deep orange or yellow, indicating the formation of the phosphorus ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the flask.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Role in Drug Development and Medicinal Chemistry

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in modern drug design.[8] This is due to the unique physicochemical properties that the -CF₃ group imparts:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes.[3][4] This can lead to a longer half-life of the drug in the body.

-

Increased Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution.[4]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the trifluoromethyl substituent can significantly alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.[9]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the steric and electronic profile of a drug candidate to optimize its binding affinity and selectivity for its biological target.[9]

These properties have led to the inclusion of the trifluoromethyl group in numerous FDA-approved drugs, including the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[9][10] this compound serves as a versatile building block for the synthesis of more complex molecules that incorporate this crucial pharmacophore, making it a valuable intermediate in the development of new therapeutic agents.[1]

Signaling Pathway Implication (Hypothetical)

While this compound itself is not a drug, its derivatives can be designed to interact with various biological pathways. For instance, a hypothetical drug candidate derived from this scaffold could be an inhibitor of a specific kinase pathway implicated in cancer.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derived from this compound.

References

- 1. Buy this compound | 402-24-4 [smolecule.com]

- 2. This compound | C9H7F3 | CID 520986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-(Trifluoromethyl)styrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethyl)styrene (m-vinylbenzotrifluoride), a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇F₃[1] |

| Molecular Weight | 172.15 g/mol [1][2] |

| Appearance | Colorless liquid |

| Boiling Point | 64.5 °C at 40 mmHg[2] |

| Density | 1.161 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.465[2] |

Spectroscopic Data

The following tables present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.65 - 7.40 | m | - | Aromatic-H |

| 6.75 | dd | 17.6, 10.9 | Vinylic-H |

| 5.85 | d | 17.6 | Vinylic-H (trans) |

| 5.40 | d | 10.9 | Vinylic-H (cis) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C |

| 136.0 | Vinylic =CH |

| 131.0 (q, J = 32 Hz) | Ar-C-CF₃ |

| 129.0 | Ar-CH |

| 125.5 (q, J = 3.8 Hz) | Ar-CH |

| 124.0 (q, J = 272 Hz) | -CF₃ |

| 123.0 (q, J = 3.8 Hz) | Ar-CH |

| 116.5 | Vinylic =CH₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3090 | Medium | =C-H stretch (vinylic and aromatic) |

| ~1635 | Medium | C=C stretch (vinylic) |

| ~1610, 1490, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1330 | Strong | C-F stretch (trifluoromethyl group) |

| ~1160, 1120 | Strong | C-F stretch (trifluoromethyl group) |

| ~995, 910 | Strong | =C-H bend (out-of-plane, vinylic) |

| ~800, 700 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 172 | High | [M]⁺ (Molecular Ion) |

| 153 | Moderate | [M-F]⁺ |

| 151 | Moderate | [M-H-F]⁺ or [M-HF]⁺ |

| 103 | High | [M-CF₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (approx. 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR: The spectrum was recorded on a 300 MHz or 400 MHz spectrometer. Key acquisition parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: The spectrum was acquired on the same instrument at a frequency of 75 MHz or 100 MHz. A spectral width of 0-200 ppm was used, with broadband proton decoupling. A larger number of scans and a longer relaxation delay (2-5 seconds) were employed to ensure accurate integration of all carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum was recorded over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system operating in Electron Ionization (EI) mode. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC.

-

Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Mass Spectrometry: The separated components were introduced into the ion source of the mass spectrometer. The electron energy was set to a standard 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-300 amu.

Data Interpretation and Visualization

The logical workflow for the spectroscopic analysis of an organic compound like this compound is depicted in the following diagram.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of 3-(Trifluoromethyl)styrene. It includes detailed experimental protocols for the determination of these critical physical properties and presents a relevant chemical synthesis pathway, offering valuable insights for its application in research and development.

Physicochemical Data of this compound

The boiling point and density are fundamental physical constants essential for the purification, handling, and characterization of this compound. The following tables summarize these properties as reported in the literature.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure (mmHg) |

| 65 | 40 |

| 64.5 | 40 |

Table 2: Density of this compound

| Density (g/mL) | Temperature (°C) |

| 1.161 | 25 |

Experimental Protocols

Accurate determination of boiling point and density requires precise experimental techniques. The following sections detail the standard methodologies for these measurements.

Given that this compound has a boiling point reported at reduced pressure, vacuum distillation is the appropriate method for its determination.[1] This technique is crucial for compounds that may decompose at their atmospheric boiling point.[1]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] By reducing the external pressure, the boiling point is lowered.[2]

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

-

Stir bar or boiling chips

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed with vacuum grease.

-

Place a small sample of this compound and a stir bar or boiling chips into the round-bottom flask.

-

Position the thermometer so that the top of the bulb is level with the side arm of the Claisen adapter leading to the condenser.

-

Gradually apply the vacuum, monitoring the pressure with the manometer until the desired pressure (e.g., 40 mmHg) is reached and stable.

-

Begin heating the sample gently while stirring.

-

Record the temperature when the liquid is boiling, and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This stable temperature is the boiling point at that specific pressure.[1]

-

After the measurement, cool the apparatus before slowly releasing the vacuum to prevent bumping of the liquid.

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid. This method relies on accurately determining the mass of a known volume of the liquid.[3]

Apparatus:

-

Pycnometer with a ground-glass stopper containing a capillary hole

-

Analytical balance

-

Constant temperature bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₀).

-

Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow it to equilibrate.[3]

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass (m₁).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, and repeat steps 4 and 5. Record the mass of the pycnometer filled with the sample (m₂).

-

The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water

where ρ_water is the density of water at the experimental temperature.

Synthesis Pathway Visualization

The Wittig reaction is a widely used and versatile method in organic synthesis for the formation of alkenes from aldehydes or ketones, making it a relevant pathway for the synthesis of styrenes.[4][5][6] The following diagram illustrates the general mechanism of the Wittig reaction.

Caption: General Mechanism of the Wittig Reaction.

Logical Workflow for Physicochemical Property Determination

The determination of key physical properties like boiling point and density follows a structured experimental workflow to ensure accuracy and reproducibility.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Trifluoromethyl)styrene, a key building block in the synthesis of advanced polymers and pharmaceutical intermediates. Understanding these core physicochemical properties is critical for its effective handling, storage, and application in research and development.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇F₃ |

| Molecular Weight | 172.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 64.5 °C at 40 mmHg |

| Density | 1.161 g/mL at 25 °C |

| Refractive Index | n20/D 1.465 |

Solubility Profile

Table of Qualitative Solubility Data

| Solvent | Solubility |

| Water | Insoluble (based on the similar 4-isomer) |

| Acetonitrile | Slightly Soluble[1] |

| Chloroform | Sparingly Soluble[1] |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Expected to be highly soluble |

Due to its nonpolar nature, this compound is anticipated to be readily soluble in common nonpolar organic solvents.[2] Its solubility in polar solvents is limited. For drug development applications, where aqueous solubility is often a key consideration, derivatization or formulation strategies may be necessary to enhance its solubility.

Stability Characteristics

This compound is a reactive monomer that requires careful handling and storage to prevent degradation and polymerization. Its stability is influenced by temperature, light, and the presence of atmospheric oxygen.

Thermal Stability

This compound is known to be heat-sensitive.[3] While specific data on its decomposition temperature is limited, studies on the thermal degradation of polystyrene and its copolymers containing trifluoromethyl-substituted styrenes indicate that the trifluoromethyl group can influence thermal stability.[4] In general, styrenic monomers can undergo thermal polymerization, and as such, this compound is typically stored at refrigerated temperatures (2-8°C) to minimize this risk.[1]

Photostability

Exposure to light can initiate polymerization of styrenic compounds. While specific photostability studies on this compound are not widely published, it is generally recommended to store it protected from light.

Chemical Stability and Polymerization

Like other styrene derivatives, this compound is susceptible to radical polymerization. To enhance its shelf life, it is commercially supplied with inhibitors such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ).[5][6] These inhibitors scavenge free radicals that can initiate the polymerization process. For applications requiring the uninhibited monomer, these stabilizers can be removed, typically by column chromatography or distillation.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not specifically documented in the available literature. However, standardized methods for similar organic compounds can be readily adapted.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is a standard approach for determining the solubility of a sparingly soluble compound in an aqueous medium.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed to let the undissolved solute settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the sample should be filtered through a syringe filter (e.g., 0.22 µm).

-

-

Quantification:

-

Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Prepare a calibration curve with known concentrations of this compound in a suitable solvent to quantify the amount in the aqueous sample.

-

Protocol for Assessing Thermal Stability (Thermogravimetric Analysis - TGA)

TGA can be used to determine the thermal decomposition profile of this compound.

-

Sample Preparation:

-

Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.

-

-

Data Analysis:

-

The TGA instrument records the mass of the sample as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of thermal decomposition. The temperature at which the maximum rate of mass loss occurs can also be determined.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound CAS#: 384-64-5 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. labproinc.com [labproinc.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 97+%, stabilized 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 402-24-4 | TCI EUROPE N.V. [tcichemicals.com]

Synthesis and Discovery of 3-(Trifluoromethyl)styrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of 3-(Trifluoromethyl)styrene, a key building block in modern organic and medicinal chemistry. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this styrene derivative a valuable synthon in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details various synthetic methodologies, including the Wittig reaction, Heck reaction, Grignard reaction, and dehydration of precursor alcohols. It presents a comparative analysis of these methods, supported by quantitative data on reaction yields and purity. Detailed experimental protocols for key synthetic routes are provided to facilitate practical application. Furthermore, this guide discusses the historical context of the discovery of fluorinated styrenes and explores the diverse applications of this compound, with a particular focus on its role in drug design and polymer science.

Introduction

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability. These properties can significantly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. This compound, with its reactive vinyl group and the influential trifluoromethyl substituent on the aromatic ring, serves as a versatile intermediate for the synthesis of a wide array of complex molecules. Its unique electronic and steric properties make it a subject of considerable interest for researchers in organic synthesis, polymer chemistry, and medicinal chemistry.[1][2] This guide aims to provide a detailed technical resource on the synthesis and discovery of this important compound.

Historical Perspective on the Discovery

The widespread use of fluorinated organic compounds is a relatively recent development in the history of chemistry. The synthesis of molecules like this compound was historically challenging due to the difficulties associated with the selective introduction of fluorine and trifluoromethyl groups. Early methods for fluorination were often harsh and lacked selectivity. The development of modern synthetic techniques, particularly in the mid-20th century, paved the way for the efficient synthesis of a broad range of fluorinated aromatics. The discovery and refinement of reactions such as the Wittig, Heck, and Grignard reactions, coupled with the availability of new fluorinating reagents, were pivotal. While a single "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The increasing understanding of the beneficial effects of the trifluoromethyl group in pharmaceuticals and materials spurred chemists to develop reliable synthetic routes to key building blocks like this compound.[3]

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The most common and effective methods are detailed below.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4] For the synthesis of this compound, this typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a phosphorus ylide, such as methylidenetriphenylphosphorane, which is generated in situ from methyltriphenylphosphonium bromide and a strong base.

Reaction Scheme:

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] To synthesize this compound, 3-bromobenzotrifluoride can be coupled with ethylene gas in the presence of a palladium catalyst and a base.

Reaction Scheme:

Grignard Reaction

The Grignard reaction provides another versatile route. This can be achieved by reacting the Grignard reagent derived from 3-bromobenzotrifluoride with a vinyl halide, such as vinyl bromide, or more commonly, by reacting 3-(trifluoromethyl)phenylmagnesium bromide with acetaldehyde followed by dehydration.[7][8][9]

Two-Step Grignard Approach:

-

Formation of Alcohol: 3-(CF3)C6H4MgBr + CH3CHO -> 1-(3-(Trifluoromethyl)phenyl)ethanol

-

Dehydration: 1-(3-(Trifluoromethyl)phenyl)ethanol --(Acid catalyst)--> 3-(CF3)C6H4CH=CH2

Dehydration of 1-(3-(Trifluoromethyl)phenyl)ethanol

As a standalone method, the acid-catalyzed dehydration of 1-(3-(trifluoromethyl)phenyl)ethanol is a direct approach to this compound.[10][11][12] The precursor alcohol can be synthesized via the Grignard reaction as described above or by reduction of 3'-(trifluoromethyl)acetophenone.[13]

Quantitative Data Presentation

A direct, comprehensive comparison of all synthetic methods from a single source is challenging to obtain. The following table summarizes representative data gathered from various sources and typical expectations for these reaction types.

| Synthetic Method | Starting Materials | Typical Reagents & Conditions | Reported Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Wittig Reaction | 3-(Trifluoromethyl)benzaldehyde, Methyltriphenylphosphonium bromide | Strong base (n-BuLi or t-BuOK), THF, RT | 70-90 (estimated) | >95 | High yield, reliable | Stoichiometric phosphine oxide byproduct can be difficult to remove |

| Heck Reaction | 3-Bromobenzotrifluoride, Ethylene | Pd(OAc)2, PPh3, Et3N, DMF, 100-120 °C | 60-80 (estimated) | >97 | Atom economical, good for large scale | Requires pressure vessel for ethylene gas, catalyst cost |

| Grignard/Dehydration | 3-Bromobenzotrifluoride, Acetaldehyde | Mg, THF; then H+, heat | 50-70 (overall, estimated) | >95 | Readily available starting materials | Two-step process, Grignard reaction is moisture sensitive |

| Dehydration | 1-(3-(Trifluoromethyl)phenyl)ethanol | Acid catalyst (H2SO4, PTSA), heat | 80-95 (estimated) | >98 | High yield, simple procedure | Precursor alcohol synthesis required |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via Wittig Reaction

This protocol is adapted from general Wittig reaction procedures.[4][14][15][16]

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.05 eq, 2.5 M in hexanes)

-

3-(Trifluoromethyl)benzaldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide and anhydrous THF.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise to the stirred suspension. The color of the reaction mixture will typically turn deep red or orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide, is purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Synthesis via Grignard Reaction and Dehydration

This protocol is based on general procedures for Grignard reagent formation and subsequent dehydration.[7][8][9]

Part A: Synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanol

Materials:

-

Magnesium turnings (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

3-Bromobenzotrifluoride (1.0 eq)

-

Iodine (one crystal, as initiator)

-

Acetaldehyde (1.1 eq), freshly distilled

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place the magnesium turnings under an inert atmosphere.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the addition funnel, prepare a solution of 3-bromobenzotrifluoride in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling or a color change), add a crystal of iodine and gently warm the flask.

-

Once the reaction has started, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and slowly add the acetaldehyde dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. This can be purified by chromatography or used directly in the next step.

Part B: Dehydration to this compound

Materials:

-

1-(3-(Trifluoromethyl)phenyl)ethanol (from Part A)

-

Toluene

-

p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.05 eq)

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Combine the crude alcohol, toluene, and p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Monitor the reaction by TLC or GC until the starting alcohol is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopy | Characteristic Data |

| ¹H NMR | δ (ppm) ~7.6-7.4 (m, 4H, Ar-H), ~6.7 (dd, 1H, -CH=), ~5.8 (d, 1H, =CH₂), ~5.4 (d, 1H, =CH₂) |

| ¹³C NMR | δ (ppm) ~139 (Ar-C), ~136 (-CH=), ~131 (q, J(C-F) ≈ 32 Hz, C-CF₃), ~129 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~124 (q, J(C-F) ≈ 272 Hz, CF₃), ~116 (=CH₂) |

| ¹⁹F NMR | δ (ppm) ~ -63 (s, CF₃)[17][18][19][20] |

| IR (cm⁻¹) | ~3090, 1630, 1330, 1160, 1120, 995, 910 |

| Mass Spec (m/z) | 172 (M⁺) |

Applications

This compound is a valuable building block in several areas of chemical science.

Polymer and Materials Science

The trifluoromethyl group imparts desirable properties to polymers, such as increased thermal stability, chemical resistance, and altered optical and dielectric properties. This compound can be polymerized or copolymerized to create a range of functional materials.[21] These polymers find applications in:

-

High-performance plastics: For use in demanding environments.

-

Optical materials: Due to their potential for low refractive indices and high transparency.

-

Dielectric materials: For applications in electronics.

Medicinal Chemistry and Drug Development

The trifluoromethyl group is a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[2][22][23][24] this compound serves as a precursor to more complex molecules that are evaluated as potential drug candidates. The vinyl group allows for a variety of chemical transformations to build diverse molecular scaffolds.

Organic Synthesis

As a functionalized styrene, it is a versatile intermediate in organic synthesis. The vinyl group can participate in a wide range of reactions, including:

-

Diels-Alder reactions: To form complex cyclic systems.

-

Heck and other cross-coupling reactions: To further elaborate the molecular structure.

-

Epoxidation and dihydroxylation: To introduce new functional groups.

Conclusion

This compound is a key synthetic intermediate whose importance has grown with the increasing demand for fluorinated compounds in the life sciences and material sciences. A variety of reliable synthetic methods are available for its preparation, with the Wittig reaction and dehydration of the corresponding alcohol being particularly common and efficient. The choice of synthetic route will depend on the specific requirements of the research or development program. The unique combination of a reactive vinyl group and an electron-withdrawing trifluoromethyl substituent ensures that this compound will continue to be a valuable tool for chemists in the synthesis of novel and functional molecules.

References

- 1. Buy this compound | 402-24-4 [smolecule.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 4. sciepub.com [sciepub.com]

- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. studylib.net [studylib.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2010110841A1 - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 13. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. www1.udel.edu [www1.udel.edu]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. rsc.org [rsc.org]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 23. mdpi.com [mdpi.com]

- 24. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Safety of 3-(Trifluoromethyl)styrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and hazard information for 3-(Trifluoromethyl)styrene (CAS No. 402-24-4), a key reagent in organic synthesis and polymer chemistry. Adherence to strict safety protocols is essential when handling this compound due to its hazardous properties.

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this chemical are its flammability and its irritant effects on the skin, eyes, and respiratory system.

Table 1: GHS Classification for this compound

| Hazard Class | Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Flammable Liquids | 3 | Flame (GHS02) | Warning | H226: Flammable liquid and vapor[1][2][3] |

| Skin Corrosion/Irritation | 2 | Exclamation Mark (GHS07) | Warning | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | 2A | Exclamation Mark (GHS07) | Warning | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Exclamation Mark (GHS07) | Warning | H335: May cause respiratory irritation[1][3] |

Source: Aggregated data from multiple suppliers.[1][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7F3[1][2][3] |

| Molecular Weight | 172.15 g/mol [1][3][4] |

| Appearance | Liquid[1] |

| Boiling Point | 64.5 °C at 40 mmHg[1][4] |

| Density | 1.161 g/mL at 25 °C[1][4] |

| Flash Point | 42 °C (107.6 °F) - closed cup[1] |

| Refractive Index | n20/D 1.465[1][4] |

Toxicological Information

While comprehensive toxicological data is not fully available for this compound, the available information indicates that it is an irritant and may be harmful if ingested or inhaled.[5] To the best of current knowledge, the detailed toxicological properties of this product have not been fully investigated.[5]

Table 3: Summary of Toxicological Hazards

| Exposure Route | Health Effect | Symptoms |

| Inhalation | May cause respiratory irritation.[1][3] | Irritation to the mucous membranes and upper respiratory tract.[5] |

| Skin Contact | Causes skin irritation.[1][3] | Redness and dryness. |

| Eye Contact | Causes serious eye irritation.[1][3] | Tearing and redness. |

| Ingestion | May be harmful. | N/A |

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment. This includes:

-

Eye Protection: Safety glasses with side-shields or a face shield.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®).[1][2]

-

Skin and Body Protection: A lab coat, protective clothing, and chemical-resistant boots if necessary.[2][5]

-

Respiratory Protection: Use a vapor respirator if working in a poorly ventilated area or if vapor or aerosol will be generated.[2]

Storage: Store in a cool, well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[2] Keep the container tightly closed.[2] The recommended storage temperature is 2-8°C.[4]

Spill Response Protocol: In the event of a spill, follow the established emergency procedures. A general workflow for responding to a chemical spill is outlined below.

Caption: Workflow for a chemical spill response.

First Aid Measures:

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water or shower. If skin irritation occurs, get medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][5]

-

Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[2][5]

Fire-Fighting Measures

This compound is a flammable liquid and vapor.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

An In-depth Technical Guide to 1-Ethenyl-3-(Trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethenyl-3-(trifluoromethyl)benzene, a fluorinated styrene monomer of significant interest in polymer chemistry, materials science, and as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. The presence of the trifluoromethyl group imparts unique electronic properties and enhances the metabolic stability of molecules into which it is incorporated, making this compound a valuable tool for drug design. This document details the physicochemical properties, synthesis methodologies, polymerization characteristics, and key applications of 1-ethenyl-3-(trifluoromethyl)benzene, supported by detailed experimental protocols and schematic diagrams to facilitate its practical application in a research and development setting.

Chemical Identity and Physicochemical Properties

1-Ethenyl-3-(trifluoromethyl)benzene, commonly known as 3-(trifluoromethyl)styrene, is an organic compound with the chemical formula C₉H₇F₃.[1] Its structure consists of a styrene backbone with a trifluoromethyl group substituted at the meta position of the phenyl ring.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-ethenyl-3-(trifluoromethyl)benzene | [1][2] |

| Synonyms | This compound, m-(Trifluoromethyl)styrene, 3-Vinylbenzotrifluoride | [3] |

| CAS Number | 402-24-4 | [1][2] |

| Molecular Formula | C₉H₇F₃ | [1][2] |

| Molecular Weight | 172.15 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 64.5 °C at 40 mmHg | [4][5] |

| Density | 1.161 g/mL at 25 °C | [4][5] |

| Refractive Index (n²⁰/D) | 1.465 | [4][5] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [6] |

| InChI Key | ARHOUOIHKWELMD-UHFFFAOYSA-N | [2] |

| SMILES | C=Cc1cccc(c1)C(F)(F)F | [2] |

Safety and Handling

1-Ethenyl-3-(trifluoromethyl)benzene is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1][6] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor.[1][7] |

| Skin irritation (Category 2) | H315: Causes skin irritation.[1] |

| Eye irritation (Category 2) | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[1] |

Synthesis Methodologies

Several synthetic routes are available for the preparation of 1-ethenyl-3-(trifluoromethyl)benzene. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Key methods include the Wittig reaction, Horner-Wadsworth-Emmons reaction, and palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[8] In this case, 3-(trifluoromethyl)benzaldehyde is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide and a strong base.

Experimental Protocol: Wittig Olefination

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of a strong base, such as n-butyllithium in hexanes, dropwise with stirring. Allow the resulting orange-red solution of the ylide to stir at room temperature for 1 hour.

-

Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous THF dropwise.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1-ethenyl-3-(trifluoromethyl)benzene.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[6] This method often provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate byproduct simplifies purification.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

-

Phosphonate Carbanion Generation: To a suspension of sodium hydride in anhydrous THF in a flame-dried flask under an inert atmosphere, add triethyl phosphonoacetate dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Reaction with Aldehyde: Cool the solution of the phosphonate carbanion to 0 °C and add a solution of 3-(trifluoromethyl)benzaldehyde in anhydrous THF dropwise.

-

Work-up and Purification: After completion of the reaction, quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[9] For the synthesis of 1-ethenyl-3-(trifluoromethyl)benzene, 3-bromobenzotrifluoride can be coupled with ethylene or a vinyl equivalent. A domino approach using iodoarenes and 1-iodo-3,3,3-trifluoropropane has also been reported for the synthesis of related β-trifluoromethylstyrenes.[10]

Experimental Protocol: Heck Coupling

-

Reaction Setup: In a pressure vessel, combine 3-bromobenzotrifluoride, a palladium catalyst such as palladium(II) acetate, a phosphine ligand (if required), and a base like potassium carbonate in a suitable solvent (e.g., DMF).

-

Alkene Addition: Introduce the vinyl source, such as ethylene gas or a vinylboronic acid derivative.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the required temperature (e.g., 100-150 °C) with stirring for several hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography or distillation.

Polymerization

1-Ethenyl-3-(trifluoromethyl)benzene can undergo polymerization to form poly(this compound). The trifluoromethyl group influences the polymer's properties, such as increasing its glass transition temperature and altering its solubility characteristics. Both free-radical and anionic polymerization methods can be employed.

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing styrene derivatives, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Experimental Protocol: Free-Radical Polymerization

-

Monomer Purification: Purify 1-ethenyl-3-(trifluoromethyl)benzene by passing it through a column of basic alumina to remove any inhibitors.

-

Polymerization: In a reaction vessel, dissolve the purified monomer and a radical initiator (e.g., AIBN) in a suitable solvent like toluene or conduct the polymerization in bulk. Purge the solution with an inert gas to remove oxygen.

-

Reaction: Heat the mixture to the appropriate temperature (e.g., 60-80 °C) to initiate polymerization and maintain the temperature for the desired reaction time.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum.

Anionic Polymerization

Anionic polymerization, often a living polymerization, can be initiated by organolithium reagents like n-butyllithium.[11] This method allows for good control over the polymer's molecular weight and dispersity. However, the trifluoromethyl group can potentially undergo side reactions with strong anionic initiators.

Applications in Drug Development and Materials Science

The incorporation of a trifluoromethyl group into organic molecules is a key strategy in modern drug design.[12] This group can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target.[12] 1-Ethenyl-3-(trifluoromethyl)benzene serves as a valuable building block for introducing the 3-(trifluoromethyl)phenyl moiety into potential drug candidates.